molecular formula C11H17BrClN B1375523 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1098106-78-5

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1375523
CAS No.: 1098106-78-5
M. Wt: 278.61 g/mol
InChI Key: KGCFNOFYBYMNAF-UHFFFAOYSA-N
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Description

Overview of Bromophenyl-containing Compounds

Bromophenyl-containing compounds constitute a diverse and extensively studied class of organic molecules characterized by the presence of bromine atoms attached to aromatic ring systems. These compounds are fundamentally distinguished from their simpler bromobenzene counterparts through their incorporation of additional functional groups that extend beyond the basic aromatic bromination pattern. The bromophenyl nomenclature specifically indicates that the bromine-substituted benzene ring functions as a substituent group within a larger molecular framework, rather than existing as an independent complete compound.

The broader category of brominated aromatic compounds encompasses several structural classifications, including monobromophenols, dibromophenols, and more complex polybrominated derivatives. According to established chemical literature, there exists a total of nineteen distinct bromophenol isomers when considering all possible positional arrangements of bromine atoms on the phenolic benzene ring. This structural diversity extends to bromophenyl derivatives, where the aromatic ring serves as a foundational building block for more complex molecular architectures.

Brominated diphenyl ethers represent another significant subcategory within this chemical family. These compounds contain two benzene groups linked through an ether bond, with at least one ring bearing bromine substitution. The systematic classification of these compounds follows established International Union of Pure and Applied Chemistry nomenclature principles, where position-specific numbering indicates the precise location of halogen substitution on the aromatic framework.

The chemical behavior of bromophenyl-containing compounds is largely governed by the electron-withdrawing nature of the bromine substituent, which significantly influences the reactivity patterns of adjacent functional groups. This electronic effect proves particularly important in synthetic chemistry applications, where brominated aromatics serve as versatile intermediates for various transformation reactions, including cross-coupling processes and nucleophilic substitution mechanisms.

Position of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride in Organic Chemistry

This compound occupies a distinctive position within the organizational framework of organic chemistry, specifically classified under the broader category of arylalkylamines with halogenated aromatic substituents. The compound's structural architecture combines several fundamental organic chemical motifs: an aromatic halide component, a quaternary carbon center, and a primary amine functionality, creating a molecule that bridges multiple areas of chemical investigation.

From a taxonomical perspective, this compound belongs to the class of organic compounds known as phenylpropylamines, which are characterized by a phenyl group connected to a propylamine chain through a three-carbon spacer. However, the specific structural modifications present in this compound, particularly the meta-bromination pattern and the geminal dimethyl substitution, distinguish it from simpler phenylpropylamine analogs such as 3-phenylpropylamine.

The molecular formula C₁₁H₁₆BrN reflects the compound's composition, with the hydrochloride salt form providing enhanced crystallinity and stability characteristics essential for research applications. The compound's International Union of Pure and Applied Chemistry name, 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine, precisely describes its structural features: a primary amine group attached to a tertiary carbon center bearing two methyl groups, which is in turn connected to a meta-brominated benzene ring through a methylene bridge.

Table 1: Structural Classification of this compound

Classification Level Category Specific Designation
Kingdom Organic Compounds Aromatic heterocycle derivatives
Super Class Benzenoids Substituted benzene derivatives
Class Aryl halides Brominated aromatics
Sub Class Phenylpropylamines Branched chain derivatives
Direct Parent Bromophenyl derivatives Meta-substituted variants
Molecular Framework Aromatic compounds Halogenated aromatic amines

The compound's position within synthetic chemistry methodology is particularly noteworthy due to its potential utility as a building block for more complex molecular architectures. The presence of both the brominated aromatic ring and the primary amine functionality provides multiple sites for further chemical modification, enabling its application in diverse synthetic pathways ranging from pharmaceutical intermediate synthesis to materials science applications.

Historical Context and Discovery

The historical development of brominated aromatic compounds traces back to the fundamental discoveries in halogen chemistry during the nineteenth century, when systematic investigations of aromatic substitution reactions first revealed the unique properties of halogenated benzene derivatives. The specific synthesis and characterization of this compound represents a more recent advancement in this field, emerging from contemporary research efforts focused on developing specialized pharmaceutical intermediates and synthetic building blocks.

The evolution of brominated aromatic chemistry began with early studies of electrophilic aromatic substitution, where researchers discovered that bromine atoms could be successfully introduced onto benzene rings through various halogenation procedures. These foundational discoveries established the theoretical framework for understanding how halogen substituents influence the electronic properties and reactivity patterns of aromatic systems, ultimately leading to the development of more sophisticated brominated compounds.

The development of phenylpropylamine derivatives followed a parallel historical trajectory, beginning with investigations into biologically active compounds containing aromatic amine functionalities. Early research in this area focused on understanding structure-activity relationships in compounds related to phenethylamine, leading to the synthesis of homologated analogs such as phenylpropylamine. These studies revealed that extending the carbon chain length between the aromatic ring and the amine group significantly altered both the chemical properties and biological activities of these compounds.

The convergence of brominated aromatic chemistry with phenylpropylamine synthetic methodology represents a more recent development, reflecting advances in synthetic organic chemistry that enable the precise construction of molecules containing multiple functional group elements. The specific combination of meta-bromine substitution with geminal dimethyl branching in this compound exemplifies this synthetic evolution, demonstrating how modern chemical methodology can create compounds with highly specific structural features designed for particular research applications.

Modern synthetic approaches to preparing such compounds typically involve multi-step synthetic sequences that begin with commercially available brominated aromatic starting materials. The incorporation of the branched propylamine chain generally requires specialized synthetic transformations, including alkylation reactions and reductive amination procedures, reflecting the sophisticated methodological approaches that characterize contemporary synthetic organic chemistry.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical investigation, reflecting both its unique structural characteristics and its potential applications in various scientific contexts. The compound's particular combination of functional groups creates opportunities for exploring diverse chemical transformations while serving as a valuable probe for understanding structure-activity relationships in related molecular systems.

In synthetic methodology research, the compound serves as an important model system for investigating the reactivity patterns of brominated aromatic compounds bearing proximal amine functionalities. The meta-positioning of the bromine substituent provides a specific electronic environment that influences both the aromatic ring's reactivity and the basicity of the distant amine group. This structural arrangement enables researchers to study how electronic effects propagate through molecular frameworks and influence chemical behavior at remote sites.

The geminal dimethyl substitution pattern present in the compound's structure introduces additional complexity that proves valuable for mechanistic studies. This branching pattern creates steric hindrance around the quaternary carbon center, potentially influencing conformational preferences and reaction selectivities in subsequent chemical transformations. Such structural features are particularly relevant for pharmaceutical research, where subtle molecular modifications can dramatically alter biological activity profiles.

Table 2: Research Applications of this compound

Research Domain Specific Application Methodological Significance
Synthetic Chemistry Cross-coupling reactions Aryl bromide substrate evaluation
Medicinal Chemistry Structure-activity studies Aromatic substitution effects
Materials Science Polymer precursor synthesis Functional monomer development
Analytical Chemistry Spectroscopic standards Reference compound applications
Physical Chemistry Conformational analysis Steric effect investigations

The compound's utility in materials science research stems from its potential for incorporation into polymeric systems through various polymerization mechanisms. The primary amine functionality provides a reactive site for condensation polymerization reactions, while the brominated aromatic ring can participate in cross-coupling chemistry to create extended conjugated systems. These properties make the compound particularly valuable for developing specialized materials with tailored optical or electronic properties.

Properties

IUPAC Name

3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFNOFYBYMNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-Step Process

  • Starting Materials :

    • Bromobenzene derivatives (e.g., 3-bromobenzene).
    • Aliphatic amines (e.g., dimethylpropylamine).
  • Reaction Conditions :

    • Reflux Heating : The reaction mixture is typically heated under reflux to promote the reaction while minimizing side reactions.
    • Solvent Selection : Dry solvents such as tetrahydrofuran (THF) or toluene are commonly used to ensure the elimination of moisture that may affect reaction efficiency.
  • Catalysts :

    • Transition metal-free catalysts or organocatalysts may be employed for specific steps such as reductions or substitutions.
  • Purification :

    • Crystallization techniques are used to isolate the hydrochloride salt form of the compound.
    • Washing with saturated salt solutions and drying under vacuum ensures high purity.

Industrial Synthesis Techniques

For large-scale production, continuous flow synthesis methods are preferred due to their efficiency in controlling reaction parameters such as temperature, pressure, and time.

Advantages of Continuous Flow Synthesis :

  • Enhanced yield and purity.
  • Reduced formation of impurities.
  • Improved scalability for industrial applications.

Example Synthetic Routes

Route 1: Bromination and Amine Substitution

  • Bromination of benzene derivatives to introduce the bromine atom at the desired position on the phenyl ring.
  • Reaction with dimethylpropylamine under controlled conditions to form the amine intermediate.
  • Conversion into the hydrochloride salt using HCl gas or aqueous HCl.

Route 2: Reduction of Amides

  • Reduction of bromobenzamide using borane reagents (e.g., HBPin) in dry solvents like toluene.
  • Isolation of the amine product as a hydrochloride salt via crystallization.

Reaction Parameters and Optimization

Key Factors :

  • Temperature : Reflux temperatures (~80–120°C) are often required for efficient reaction progression.
  • Pressure : Ambient pressure is sufficient for most reactions; however, pressurized systems may be used for specific catalytic processes.
  • Time : Reaction times vary depending on the method but typically range from several hours to days.

Yield Optimization :

Using high-purity starting materials and carefully controlling pH during extraction steps enhances product yield.

Research Findings and Observations

Yield Data

Reaction Step Yield (%) Notes
Bromination ~85% High selectivity for meta-positioning.
Amine Substitution ~75–90% Dependent on solvent and catalyst choice.
Hydrochloride Salt Formation ~95% Achieved via crystallization techniques.

Spectroscopic Analysis

The compound's structure is confirmed using techniques such as:

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce phenyl derivatives. Substitution reactions can lead to a variety of functionalized aromatic compounds.

Scientific Research Applications

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₇BrClN
  • Molar Mass : 278.62 g/mol
  • Key Difference : The bromine substituent is at the 1-position of the phenyl ring instead of the 3-position, altering steric and electronic properties. This positional isomer has a distinct CAS number (2703752-15-0 ) compared to the target compound .

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₇FClN

Halogen Substitution Variations

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₇FClN
  • Key Difference : Fluorine (smaller atomic radius, higher electronegativity) replaces bromine. This substitution may reduce lipophilicity and impact metabolic stability .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₄Cl₂FN
  • Molar Mass : 254.54 g/mol

Functional Group Variations

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine Hydrochloride

  • Key Difference : A methoxy group replaces bromine, introducing hydrogen-bonding capacity and altering electronic distribution. This may enhance solubility but reduce blood-brain barrier penetration .

3-Amino-1-(2,4-dichlorophenyl)propan-1-one Hydrochloride

  • Molecular Formula: C₉H₁₀Cl₃NO
  • Key Difference : A ketone group replaces the amine’s propane backbone, and dichlorophenyl substitution introduces stronger electron-withdrawing effects, likely reducing basicity .

Implications of Structural Differences

  • Substituent Position : 3-substituted phenyl derivatives (target compound) may exhibit distinct receptor binding compared to 1- or 4-substituted analogs due to altered spatial orientation .
  • Functional Groups : Methoxy or ketone groups introduce polarity, which may shift solubility and pharmacokinetic profiles .

Biological Activity

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with a unique structure that has garnered interest in pharmaceutical research due to its potential biological activities. This compound, characterized by a brominated phenyl group and a branched amine structure, is primarily studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.

  • Molecular Formula : C₁₁H₁₇BrClN
  • Molecular Weight : 278.62 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. The presence of the bromine atom and the amine group are crucial for binding to these targets, which may influence various signaling pathways involved in neurological functions.

Neurotransmitter Receptor Interactions

Research indicates that this compound may interact with several neurotransmitter receptors, potentially affecting mood and anxiety levels. Initial studies suggest:

  • Binding Affinity : Preliminary findings indicate that this compound exhibits significant binding affinity to serotonin and dopamine receptors, which are critical in the treatment of mood disorders.

Anxiolytic Potential

In vivo studies have evaluated the anxiolytic effects of compounds structurally similar to this compound. These studies often utilize the elevated plus maze (EPM) test to assess anxiety-like behavior in animal models:

  • Case Study Findings : Compounds with similar structures showed reduced anxiety-like behavior compared to control groups, suggesting that this compound may also possess anxiolytic properties .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
1-(3-Bromophenyl)-2-methylpropan-1-amineSimilar phenyl group; less branchingPotentially lower lipophilicity
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amineDifferent bromination positionVarying biological activity
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amineChlorine instead of bromineDifferent electronic properties
4-(Bromophenyl)-2,2-dimethylpropan-1-amineBromination on para positionAltered steric effects

This comparison illustrates how variations in substitution patterns can influence the chemical behavior and biological activity of similar compounds.

Research Applications

The compound has several applications in scientific research:

  • Biological Studies : It is used to investigate enzyme interactions and receptor binding dynamics.
  • Pharmaceutical Development : Its potential as a lead compound for developing new medications targeting neurological disorders highlights its significance in drug discovery.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. A scalable approach includes:

  • Step 1: Bromination of the phenyl precursor using NBS\text{NBS} (N-bromosuccinimide) under radical conditions.
  • Step 2: Coupling with a 2,2-dimethylpropan-1-amine backbone via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Grignard addition.
  • Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether.
    Key parameters: Temperature control (<0°C during salt formation) and solvent choice (e.g., THF for Grignard reactions). For gram-scale synthesis, continuous flow systems with SLAP reagents and photoredox catalysis have shown high efficiency .

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

  • X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection requires single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • NMR analysis: 1H^1\text{H} and 13C^13\text{C} NMR in DMSO-d6d_6 can confirm the bromophenyl group (δ ~7.2–7.8 ppm) and dimethylpropyl backbone (δ ~1.1–1.3 ppm for CH3_3) .
  • Mass spectrometry: High-resolution ESI-MS should show [M+H]+^+ at m/z 286.04 (C11H _{11}H _{15}BrNBrN ^+ $).

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom’s meta position creates steric hindrance, slowing Pd-catalyzed couplings. Optimization strategies include:

  • Ligand selection: Bulky ligands (e.g., XPhos) enhance turnover in Suzuki reactions.
  • Solvent effects: Use DMF or toluene to stabilize intermediates.
  • Temperature: Elevated temperatures (80–100°C) improve reaction rates but may increase side products.
    Data from analogous compounds (e.g., 3'-Chloro-biphenyl derivatives) show a 15–20% yield drop compared to para-substituted analogs due to steric constraints .

Q. What are the challenges in resolving data contradictions between computational and experimental binding affinity studies?

Methodological Answer: Discrepancies often arise from:

  • Solvent models: DFT calculations may neglect aqueous solvation effects. Use explicit solvent models (e.g., COSMO-RS) for docking studies.
  • Protonation states: The amine group’s protonation (pH-dependent) alters receptor interactions. Validate via potentiometric titration and molecular dynamics simulations.
    Case Study: Fluorophenyl analogs showed a 10-fold difference in KdK_d values when simulations ignored physiological pH .

Q. How can crystallographic twinning or low-resolution data be addressed during structure refinement?

Methodological Answer:

  • SHELXL Integration: Use the TWIN and BASF commands to model twinning. For low-resolution data (<1.5 Å), apply restraints on bond lengths and angles.
  • Validation Tools: Check Rint_\text{int} and CC1/2_{1/2} values. A CC1/2_{1/2} < 70% suggests poor data quality, requiring reprocessing with programs like DIALS .

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